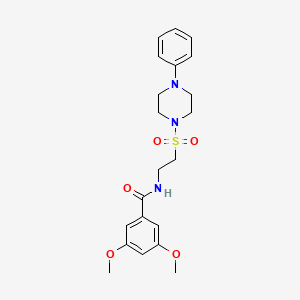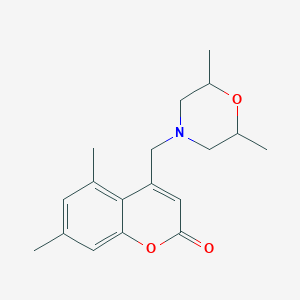
N-benzyl-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a benzyl group, a thiazol ring, a piperazine ring, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the acetamide group might undergo hydrolysis, the benzyl group might participate in electrophilic aromatic substitution, and the piperazine ring might undergo alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique
Neuraminidase Inhibitory Activity
This compound has been synthesized and evaluated for its neuraminidase inhibitory activities . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, making it a prime target for antiviral drugs. The compound exhibited potent inhibitory activity against neuraminidase, suggesting its potential as a neuraminidase inhibitor agent .
Antiviral Applications
Given its neuraminidase inhibitory activity, this compound could be used in the development of antiviral drugs, particularly against influenza . Influenza A viruses are the most virulent human pathogens among the three influenza types and cause the most severe disease .
Antitumor Activity
Some compounds with similar structures have shown antitumor activity . They could inhibit the growth of certain cancer cells by stopping the division when the cells completed a division cycle before another DNA synthesis phase started .
Analgesic and Anti-inflammatory Activities
Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities . Given the thiazole moiety in its structure, this compound might also possess these properties.
Intermediate for Other Compounds
The compound could serve as an intermediate for the synthesis of other compounds . For example, it could be used in the synthesis of water-soluble ligands for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .
Potential Applications in Treating Glioblastoma and Melanoma
Compounds with similar structures have shown selective action towards human glioblastoma U251 cells and human melanoma WM793 cells . This suggests a potential application of this compound in treating these types of cancer.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit neuraminidase , a key enzyme in the life cycle of influenza viruses
Mode of Action
Compounds with similar structures have been found to inhibit neuraminidase . Neuraminidase inhibitors work by binding to the active site of the enzyme, preventing it from cleaving sialic acid residues on the host cell surface. This prevents the release of progeny viruses and their spread within the host organism .
Biochemical Pathways
By preventing the release of progeny viruses, it would limit the spread of the infection within the host organism .
Result of Action
If it acts as a neuraminidase inhibitor, it would prevent the release of progeny viruses from infected cells, limiting the spread of the infection within the host organism .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-2-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4OS.C2H2O4/c1-21(2,3)18-16-27-20(23-18)15-25-11-9-24(10-12-25)14-19(26)22-13-17-7-5-4-6-8-17;3-1(4)2(5)6/h4-8,16H,9-15H2,1-3H3,(H,22,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLXLMBYURXDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)CC(=O)NCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide](/img/structure/B2853910.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2853913.png)
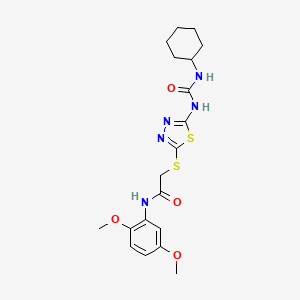
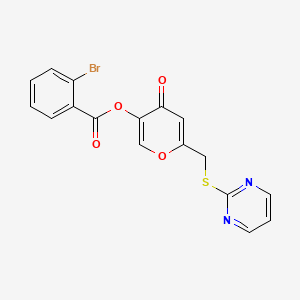

![N-[(1-Ethylpyrazol-3-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2853919.png)
![N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2853922.png)
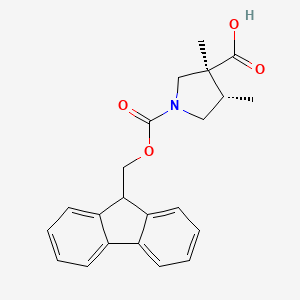

![N-Ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2853929.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2853930.png)
